[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine
Overview
Description
Molecular Structure Analysis
“[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine” contains total 34 bond(s); 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 198.7 . It is a powder at room temperature . The IUPAC name for this compound is 1- (4-chlorophenyl)-N~1~,N~1~-dimethyl-1,2-ethanediamine .Scientific Research Applications
Environmental Toxicology and Pharmacology
- Endocrine Disruption by DDT and DDE : DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane) and its metabolite DDE (1,1-Dichloro-2,2-bis(p,p'-chlorophenyl)ethylene) have been studied for their endocrine-disrupting effects in humans and wildlife. These compounds demonstrate how chlorinated organic molecules can interact with nuclear receptors, affecting reproductive and immune systems. This research could suggest areas where [2-Amino-1-(4-chlorophenyl)ethyl]diethylamine might have applications in studying endocrine disruption or receptor interactions (Burgos-Aceves et al., 2021).
Postharvest Biology and Technology
- Ethylene Inhibition in Plants : Studies on compounds such as 1-Methylcyclopropene (1-MCP) show how manipulation of ethylene perception can extend the postharvest shelf-life of fruits and vegetables. This area of research demonstrates the potential for using specific chemical inhibitors to regulate plant hormone action, which might be a relevant field of application for this compound in agricultural science (Blankenship & Dole, 2003).
Environmental Impact of Chlorophenols
- Chlorophenol Contamination : Research into chlorophenols, compounds related to the chlorophenyl group in this compound, highlights the environmental impact of these substances. Studies on their toxicity to aquatic and mammalian life, persistence, and bioaccumulation potential might inform environmental risk assessments and mitigation strategies for related compounds (Krijgsheld & Gen, 1986).
Antioxidant Capacity Assays
- Antioxidant Research : The use of assays like ABTS/PP decolorization for measuring antioxidant capacity suggests another area where this compound could find application. Investigating its potential antioxidant or pro-oxidant activities could contribute valuable data to fields concerned with oxidative stress and related diseases (Ilyasov et al., 2020).
Safety and Hazards
“[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine” is classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-diethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKJQBJNCCDZKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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